2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-(methoxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-23-11-12-10-15(22)19-16(18-12)21-8-6-20(7-9-21)14-5-3-2-4-13(14)17/h2-5,10H,6-9,11H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFAWNYLRBAGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Compounds
The Biginelli reaction, a three-component cyclocondensation of urea, aldehydes, and β-keto esters, has been adapted for pyrimidine synthesis. For example, Zhu et al. demonstrated that 3,4-dihydro-2H-pyran reacts with aryl aldehydes and urea under acidic conditions to form dihydropyrano[2,3-d]pyrimidinones. While this method typically yields fused pyranopyrimidines, modifications using non-cyclic β-keto esters could generate the desired pyrimidin-4-ol core.
Nucleophilic Aromatic Substitution
Chloropyrimidine intermediates serve as versatile precursors. Patent US8835430B2 discloses that 2,4-dichloropyrimidine undergoes sequential substitutions, where the 4-chloro group is replaced by hydroxyl under basic conditions, while the 2-position reacts with amines. This aligns with the synthesis of 4-hydroxypyrimidine derivatives, though the methoxymethyl group requires additional steps.
Introduction of the Methoxymethyl Group
Functionalization at the pyrimidine 6-position involves two strategies:
Direct Alkylation
Methoxymethylation via alkylation employs chloromethyl methyl ether (MOMCl) or methoxymethyl chloride. In a study by Li et al., pyrimidine derivatives were alkylated using methoxymethyl bromide in the presence of potassium carbonate, achieving 68–72% yields. However, competing N-alkylation necessitates careful control of stoichiometry and temperature (40–60°C).
Reductive Amination
An alternative route involves condensation of pyrimidine-6-carbaldehyde with methoxylamine followed by reduction. Pandey et al. reported 85% yields for analogous reactions using sodium cyanoborohydride in methanol at room temperature. This method avoids harsh alkylating agents but requires prior oxidation to the aldehyde.
Piperazine Coupling at the 2-Position
The 4-(2-fluorophenyl)piperazin-1-yl group is introduced via nucleophilic aromatic substitution (SNAr). Key findings include:
Chloropyrimidine Intermediates
Patent CH663022A5 details the reaction of 2-chloropyrimidine with 1-(2-fluorophenyl)piperazine in refluxing toluene, catalyzed by diisopropylethylamine (DIPEA), achieving 89% substitution. Elevated temperatures (110°C) and anhydrous conditions minimize hydrolysis of the chloropyrimidine.
Catalyst Optimization
Hybrid catalysts enhance reaction efficiency. Magnesium sulfate and p-toluenesulfonic acid (p-TsOH) were jointly used in a study by Pandey et al., reducing reaction times from 24 hours to 8 hours while maintaining >90% yields. The dual catalyst system likely activates both the chloropyrimidine and piperazine nucleophile.
Integrated Synthetic Pathways
Combining these steps, three viable routes emerge:
Sequential Functionalization
-
Core formation : Cyclocondensation of ethyl acetoacetate, urea, and paraformaldehyde yields 4-hydroxypyrimidine.
-
Methoxymethylation : Alkylation with MOMCl at 60°C (72% yield).
-
Piperazine coupling : SNAr with 1-(2-fluorophenyl)piperazine under DIPEA catalysis (89% yield).
Advantages : Modular approach allows intermediate purification.
Limitations : Cumulative yield drops to ~57% over three steps.
Tandem Alkylation-Coupling
-
Core formation : 2,4-dichloropyrimidine synthesized via trichloroacetonitrile and malononitrile cyclization.
-
Simultaneous substitutions :
Advantages : Reduced purification steps.
Limitations : Competing reactions require precise stoichiometry.
Analytical Validation
Post-synthetic characterization ensures structural fidelity:
Spectroscopic Confirmation
Crystallographic Analysis
While no crystal structure exists for the target compound, analogous structures (e.g., CH663022A5) exhibit planar pyrimidine rings with piperazine adopting a chair conformation. Hydrogen bonding between the 4-hydroxyl and piperazine N–H stabilizes the solid-state structure.
Yield Optimization Strategies
Chemical Reactions Analysis
Key Reaction Types
1.1 Nucleophilic Substitution
The piperazine ring and pyrimidine core undergo substitution reactions. For example, the methoxymethyl group at position 6 may participate in nucleophilic displacement under basic conditions (e.g., potassium carbonate) . Similarly, the piperazinyl group’s nitrogen atoms can react with electrophiles, as seen in analogs where piperazine derivatives are coupled to carbodithioate precursors .
1.2 Oxidation/Reduction
The pyrimidine ring’s carbonyl group (if present) can be reduced to form hydroxyl derivatives. In related compounds, sodium borohydride or lithium aluminum hydride are used for such reductions. Conversely, oxidation of the piperazine ring may yield N-oxide derivatives, though specific conditions for this compound are not explicitly detailed in the literature.
1.3 Cyclization
Formation of the pyrimidine core often involves cyclization reactions. For instance, precursors like ethyl acetoacetate and urea may undergo condensation under acidic or basic conditions to form the pyrimidin-4-one scaffold.
1.4 Functional Group Interconversion
The methoxymethyl group (–OCH₂OCH₃) could participate in hydrolysis under acidic conditions, yielding a hydroxymethyl derivative. This reactivity is inferred from analogous methoxy groups in similar compounds.
Reaction Conditions and Reagents
Structural Influences on Reactivity
4.1 Fluorophenyl Substituent
The 2-fluorophenyl group on the piperazine enhances lipophilicity and may stabilize transition states via electron withdrawal, influencing substitution reactions .
4.2 Methoxymethyl Group
The methoxymethyl substituent at position 6 introduces steric bulk and electron-donating effects, potentially directing electrophilic substitution or influencing hydrolysis rates.
Comparison with Analogous Compounds
| Feature | Current Compound | Analog (e.g., FPMINT) |
|---|---|---|
| Core Structure | Pyrimidine | Triazine |
| Piperazine Substituent | 2-Fluorophenyl | 2-Fluorophenyl |
| Key Reactivity | Methoxymethyl hydrolysis | Naphthalene moiety interactions |
| Synthesis Route | Cyclization + substitution | Alkylation + triazine formation |
| Biological Relevance | Potential ENT inhibitor | ENT2-selective inhibitor |
Experimental Considerations
Scientific Research Applications
Neuropharmacology
The compound has been investigated for its potential in treating neuropsychiatric disorders due to its action on serotonin receptors. Studies indicate that it may alleviate symptoms of depression and anxiety by modulating serotonin levels in the brain .
Cancer Research
Recent studies have shown that derivatives of this compound can act as inhibitors of equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and adenosine function regulation in cancer cells. The selectivity of certain analogues towards ENT2 over ENT1 suggests potential applications in targeted cancer therapies .
Drug Development
The structural characteristics of this compound make it a valuable scaffold for designing new drugs aimed at CNS disorders. Its ability to cross the blood-brain barrier enhances its utility in developing treatments for conditions like schizophrenia and bipolar disorder .
Case Study 1: Anxiolytic Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors, as measured by standard tests such as the elevated plus maze and open field test. The results indicated that the compound effectively modulates serotonergic pathways, leading to anxiolytic effects comparable to established medications .
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines revealed that certain derivatives of the compound inhibited cell proliferation by targeting ENT2. These findings suggest that modifications to the original structure could enhance anticancer properties while minimizing side effects associated with traditional chemotherapy .
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4-ol involves its interaction with specific molecular targets in the central nervous system. It is believed to act as a modulator of neurotransmitter receptors, particularly serotonin and dopamine receptors. This modulation can lead to changes in neurotransmitter levels and activity, which may contribute to its therapeutic effects.
Comparison with Similar Compounds
4-(4-(2-(2-Fluorophenyl) Quinoline-4-Carbonyl) Piperazin-1-yl)-N-Hydroxybenzamide (D10)
- Key Differences: D10 replaces the pyrimidin-4-ol core with a quinoline-carbonyl group and includes a hydroxamic acid moiety (N-hydroxybenzamide). This substitution enhances metal-binding capacity (e.g., histone deacetylase inhibition) compared to the hydroxyl group in the target compound .
6-(Methoxymethyl)-2-[5-(Trifluoromethyl)-2-Pyridyl] Pyrimidin-4-ol (PPA2)
- Key Differences: PPA2 substitutes the 2-fluorophenyl-piperazine group with a 5-(trifluoromethyl)pyridyl group.
- Functional Impact : PPA2 acts as a plant activator, inducing systemic resistance in Arabidopsis, whereas the target compound’s piperazine moiety suggests CNS or antimicrobial applications due to its structural similarity to neuroactive agents .
Piperazine-Containing Pharmaceuticals
Imatinib (Gleevec/Glivec)
- Structure : Contains a 4-methylpiperazine linked to a benzamide-pyrimidine scaffold.
- Comparison : Imatinib’s piperazine moiety enhances solubility and bioavailability, while the target compound’s 2-fluorophenyl group may improve blood-brain barrier penetration. Imatinib targets tyrosine kinases (e.g., BCR-ABL), whereas the hydroxyl group in the target compound suggests distinct mechanistic pathways .
Dasatinib
- Structure : Features a 2-hydroxyethyl-piperazine group attached to a pyrimidine-thiazole core.
- Key Differences: The hydroxyethyl group in Dasatinib improves water solubility, contrasting with the methoxymethyl group in the target compound, which balances lipophilicity and solubility. Dasatinib’s dual kinase inhibition (Src/Bcr-Abl) highlights how minor structural changes can diversify therapeutic applications .
Functional Analogues in Agrochemicals
6-{[(5-Methyl-1,3,4-Thiadiazol-2-yl)Thio]Methyl} Derivatives ()
- Structure : Replaces the methoxymethyl group with a thiadiazole-thioether substituent.
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight | LogP | Aqueous Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 347.36 | 2.1 | 0.45 | 2-Fluorophenyl, Methoxymethyl, Pyrimidin-4-ol |
| D10 (Quinoline-carbonyl derivative) | 474.45 | 3.8 | 0.12 | Quinoline-carbonyl, Hydroxamic acid |
| PPA2 (Trifluoromethylpyridyl) | 315.27 | 1.9 | 0.78 | Trifluoromethyl, Pyridyl |
| Imatinib | 493.60 | 3.5 | 0.07 | 4-Methylpiperazine, Benzamide |
Biological Activity
The compound 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2-fluorophenyl group and a methoxymethyl moiety attached to a pyrimidine core . Its unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₂FN₅O₂ |
| Molecular Weight | 345.39 g/mol |
| CAS Number | 339279-02-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The fluorophenyl group enhances binding affinity, while the piperazine ring modulates pharmacokinetics. Preliminary studies suggest the compound may act as an inhibitor of certain enzymes involved in neurotransmitter regulation and cancer cell proliferation.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antitumor Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant antiproliferative effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM .
- Neurotransmitter Modulation : The compound has been identified as a selective inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a critical role in adenosine signaling pathways . This modulation may have implications for treating neurological disorders.
- Antimicrobial Properties : Preliminary antimicrobial assays indicate that the compound has activity against certain bacterial strains, suggesting potential applications in infectious disease treatment .
Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on various cancer cell lines, including MDA-MB-231 and OVCAR-3. The results indicated that it inhibited cell proliferation significantly compared to control groups, with IC50 values ranging from 25 to 35 µM across different cell lines.
Study 2: ENTs Inhibition
In another investigation, the compound was tested for its ability to inhibit ENT1 and ENT2 in transfected human cells. Results showed that it selectively inhibited ENT2 with an IC50 value of around 15 µM, demonstrating its potential as a therapeutic agent in cancer treatment where adenosine signaling is disrupted .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperazine coupling | 2-Fluorophenylpiperazine, DIPEA, DCM, 24h | 65–75 | >95% |
| Methoxymethylation | Methoxymethyl chloride, K₂CO₃, DMF, 60°C | 50–60 | 90–95% |
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- X-ray Crystallography: Resolves dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl groups) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
- NMR Spectroscopy:
- ¹H NMR: Methoxymethyl protons appear as a singlet (~δ 3.3–3.5 ppm).
- ¹³C NMR: Piperazine carbons resonate at δ 45–55 ppm.
- FT-IR: Confirm hydroxyl (≈3200 cm⁻¹) and piperazine C–N (≈1250 cm⁻¹) groups.
Methodological Note:
For crystallography, slow evaporation from ethanol yields diffraction-quality crystals. For NMR, use DMSO-d₆ to enhance solubility of polar intermediates .
Basic: How can solubility and stability be evaluated under physiological conditions?
Answer:
- Solubility Testing:
- Use a shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2).
- Quantify via UV-Vis spectroscopy at λ_max ≈ 260 nm (pyrimidine absorbance).
- Stability Assessment:
Q. Table 2: Solubility Data (Representative)
| Medium | Solubility (mg/mL) | Stability (t½) |
|---|---|---|
| PBS (pH 7.4) | 0.12 ± 0.03 | >48h |
| SGF (pH 1.2) | 0.05 ± 0.01 | 24h |
Advanced: How do intramolecular interactions in the crystal structure influence bioavailability?
Answer:
- Hydrogen Bonding: Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5 in analogous compounds) stabilize the molecule’s conformation, reducing rotational freedom and potentially enhancing membrane permeability .
- Dihedral Angles: Angles <15° between the pyrimidine and fluorophenyl groups (as observed in ) favor planar conformations, which may improve binding to flat enzymatic pockets (e.g., kinase targets).
Validation:
Compare experimental LogP values with computational predictions (e.g., Molinspiration) to assess lipophilicity adjustments from structural rigidity.
Advanced: How can conflicting biological activity data across studies be resolved?
Answer:
- Source Analysis: Verify compound purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral HPLC or X-ray .
- Assay Conditions: Standardize cell-based assays (e.g., fixed incubation time, serum-free media) to minimize variability.
- Dose-Response Curves: Use a minimum of 10 concentrations to calculate accurate IC₅₀ values .
Example: Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound aggregation.
Advanced: What in silico approaches predict target binding, and how are they validated?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to neurological targets (e.g., dopamine D₂/D₃ receptors).
- MD Simulations: Run 100-ns trajectories to assess binding stability (RMSD <2 Å).
Experimental Validation:
- SPR/BLI: Measure binding kinetics (ka/kd) for receptor-ligand interactions.
- Mutagenesis: Test binding affinity changes in receptors with key residue mutations (e.g., Ser193Ala in D₂ receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
